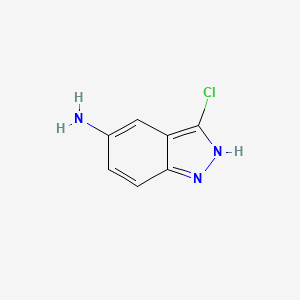

3-Chloro-1H-indazol-5-amine

Description

Significance of Indazole Scaffolds in Contemporary Research

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structure of paramount importance in contemporary research, particularly in medicinal chemistry. researchgate.netmdpi.com This significance stems from the unique chemical properties and diverse tautomeric forms of the indazole nucleus, which make it a versatile scaffold for developing therapeutic agents. researchgate.net Indazole-containing derivatives are endowed with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, anti-HIV, and antitumor properties. researchgate.netnih.gov

The structural diversity of indazole analogs has captured significant attention, leading to their presence in numerous commercially available drugs and compounds undergoing clinical investigation. researchgate.netnih.gov The indazole core is considered a "privileged scaffold" because its molecular shape and electrostatic properties facilitate interactions with various enzymes and receptors in biological systems. longdom.org Researchers are actively exploring new synthetic methods and functionalizations of the indazole moiety to develop novel drug candidates. mdpi.comrsc.org The ability to introduce various substituents onto the indazole ring allows for the fine-tuning of a compound's pharmacological profile, a key strategy in modern drug discovery. mdpi.compugetsound.edu

Historical Context of Substituted Indazoles in Medicinal Chemistry

The exploration of indazole derivatives in medicinal chemistry is not a new phenomenon, with significant progress being documented from 1966 to the present day. nih.gov While indazoles themselves are rare in nature, synthetic derivatives have long been a focus of pharmaceutical research due to their broad pharmacological potential. mdpi.comresearchgate.net Early research established the indazole nucleus as a viable pharmacophore, leading to the discovery of compounds with a range of biological effects.

A key development in the history of substituted indazoles was the recognition that the introduction of specific functional groups, such as halogens, could dramatically enhance the biological activity and selectivity of these compounds. For instance, the systematic incorporation of fluorine atoms into the indazole structure represents a more recent advancement, driven by the pharmaceutical industry's pursuit of drugs with improved metabolic stability and lipophilicity. The evolution of synthetic methodologies, including transition metal-catalyzed reactions, has been crucial in making a wide array of substituted indazoles, including chlorinated derivatives, more accessible for research and development. researchgate.net This has paved the way for the creation of potent and selective therapeutic agents targeting a variety of diseases. mdpi.comnih.gov

Overview of Research Trajectories for 3-Chloro-1H-indazol-5-amine

The primary research trajectory for this compound is its use as a key chemical intermediate in the synthesis of more complex, biologically active molecules. vulcanchem.coma2bchem.com The amine and chloro groups on the indazole ring serve as reactive handles for further functionalization, allowing chemists to build larger, more intricate molecular architectures. a2bchem.com

Research on closely related structures provides insight into the potential applications of derivatives synthesized from this compound:

Enzyme Inhibition in Oncology: The indazole scaffold is a core component of many kinase inhibitors used in cancer therapy. rsc.org Derivatives of substituted indazoles are frequently investigated for their ability to inhibit specific kinases involved in cell signaling pathways that drive tumor growth. vulcanchem.com For example, research on N-substituted indazole derivatives has revealed enhanced anticancer properties. vulcanchem.com

Antiparasitic Agents: Novel derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated as promising candidates against parasites of the genus Leishmania. tandfonline.com Molecular modeling studies have targeted enzymes like trypanothione (B104310) reductase, which is crucial for the parasite's survival. tandfonline.com This suggests that the 3-chloro-indazole core can serve as a scaffold for developing new antileishmanial drugs.

Scaffold for Drug Discovery: The compound serves as a valuable starting material for creating focused libraries of compounds for drug discovery programs. vulcanchem.com For instance, the synthesis of sulfonamide derivatives of 3-chloro-1H-indazole has been explored, a functional group known to be present in a vast number of pharmaceutical agents. researchgate.netnih.govnih.gov

In essence, the research involving this compound is predominantly focused on synthetic chemistry, where it acts as a foundational element for constructing novel compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-2H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLAMAWMZAQBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461873 | |

| Record name | 3-Chloro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41330-49-8 | |

| Record name | 3-Chloro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 1h Indazol 5 Amine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods for 3-chloro-1H-indazol-5-amine often involve the formation of the indazole ring from appropriately substituted precursors.

Condensation Reactions

Condensation reactions are a fundamental approach to constructing the indazole ring system. A common strategy involves the reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine (B178648). acs.org This method can, however, face challenges such as the competitive Wolf-Kishner reduction to fluorotoluenes, particularly when starting directly from aldehydes. Utilizing O-methyloxime derivatives helps to mitigate this side reaction. acs.org

Another versatile condensation approach involves the reaction of substituted 2-halobenzonitriles with hydrazine hydrate (B1144303). For instance, 5-bromo-2-fluorobenzonitrile (B68940) can be refluxed with hydrazine hydrate to produce 5-bromo-1H-indazol-3-amine in a high yield within a short reaction time. nih.gov Similarly, 2,6-dichlorobenzonitrile (B3417380) reacts with hydrazine to form the corresponding 3-aminoindazole. mdpi.com The reaction of 2,6-dichlorobenzonitrile with hydrazine hydrate can proceed via two potential pathways: an initial SNAr reaction followed by intramolecular cyclization or an initial attack of hydrazine on the cyano group followed by an intramolecular SNAr cyclization. chemrxiv.org

| Starting Material | Reagents | Product | Yield | Reference |

| 5-bromo-2-fluorobenzonitrile | Hydrazine hydrate (80%) | 5-bromo-1H-indazol-3-amine | High | nih.gov |

| 2,6-dichlorobenzonitrile | Hydrazine hydrate | 4-chloro-1H-indazol-3-amine | 95% | researchgate.net |

| o-fluorobenzaldehydes | Hydrazine | Indazoles | - | acs.org |

Reduction of Nitro Precursors

A widely employed method for the synthesis of this compound involves the reduction of a nitro-substituted indazole precursor. A typical pathway starts with the chlorination of 5-nitro-1H-indazole to yield 3-chloro-5-nitro-1H-indazole. google.com This intermediate is then subjected to reduction to afford the final product.

A common reducing agent for this transformation is stannous chloride dihydrate (SnCl2·2H2O) in ethanol (B145695). google.com The reaction mixture is typically refluxed for several hours. After completion, the product is isolated and purified. google.com Other reducing systems, such as iron powder with ammonium (B1175870) chloride, have also been utilized for the reduction of nitro groups in related syntheses.

| Starting Material | Reagents | Product | Yield | Reference |

| 3-chloro-5-nitro-1H-indazole | Stannous chloride dihydrate, Ethanol | This compound | 71% | google.com |

| 1-allyl-3-chloro-5-nitroindazole | Anhydrous SnCl2, Ethanol | 1-allyl-3-chloro-1H-indazol-5-amine | - | researchgate.net |

| Aromatic nitro compounds | Hydrazine hydrate, Alumina, FeCl3·6H2O | Aromatic amino compounds | Good | researchgate.net |

Regioselective Synthesis Strategies

Regioselectivity is crucial in the synthesis of substituted indazoles to ensure the correct placement of functional groups. One strategy involves the diazotization of o-alkylsubstituted anilines followed by acid-promoted cyclization. primescholars.com For example, a one-pot synthesis from 2-methylanilines, sodium nitrite (B80452), and ethyl chloroacetate (B1199739) in the presence of citric acid can produce N-alkylated indazoles with good regioselectivity. primescholars.com

| Starting Material | Reagents | Key Feature | Product | Yield | Reference |

| 2-methylanilines | NaNO2, Ethyl chloroacetate, Citric acid | One-pot regioselective N-alkylation | N-alkylated indazoles | 78-96% | primescholars.com |

| 2,6-dichlorobenzonitrile | NBS/H2SO4, then Hydrazine | Regioselective bromination and cyclization | 7-bromo-4-chloro-1H-indazol-3-amine | 38-45% | mdpi.comresearchgate.net |

Multi-step Synthetic Pathways

More complex indazole derivatives often require multi-step synthetic pathways. One such pathway to obtain 3-methyl-5-chloro-1H-indazole starts with the nitration of chloroacetophenone to yield 2-nitro-5-chloroacetophenone. This is followed by the reduction of the nitro group to an amino group using iron powder and ammonium chloride. The resulting 2-amino-5-chloroacetophenone is then converted to the final indazole product through diazotization and reductive cyclization using sodium nitrite and stannous chloride.

Another example is the synthesis of thyromimetic indazoles, which begins with 5-hydroxy-2-nitrobenzaldehyde. sci-hub.se The synthesis involves protection of the phenol, a Grignard addition, oxidation, and simultaneous deprotection and reduction of a triple bond to yield an aminoacetophenone intermediate. sci-hub.se This is then diazotized and reduced to form the indazole ring system. sci-hub.se

Synthesis of Related Indazole Derivatives

The core this compound structure can be further modified to create a variety of derivatives with diverse properties.

Alkylation Reactions on the Indazole Nitrogen

Alkylation of the indazole nitrogen is a common modification. For instance, 3-chloro-6-nitro-1H-indazole can be alkylated with allyl bromide or propargyl bromide under phase transfer catalysis conditions using tetra-n-butylammonium bromide (TBAB) as a catalyst and potassium carbonate as a base to yield dipolarophiles in good yields. tandfonline.comnih.gov N-methylation of 6-nitro-1H-indazole can afford a mixture of 1-methyl- and 2-methyl-6-nitro-1H-indazole, which can be separated chromatographically. google.com The choice of base and solvent can influence the regioselectivity of N-alkylation. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can achieve high N-1 selectivity. smolecule.com

| Indazole Substrate | Alkylating Agent | Reagents/Catalyst | Product | Yield | Reference |

| 3-chloro-6-nitro-1H-indazole | Allyl bromide | K2CO3, TBAB, DMF | 1-allyl-3-chloro-6-nitro-1H-indazole | 88-92% | tandfonline.comnih.gov |

| 3-chloro-6-nitro-1H-indazole | Propargyl bromide | K2CO3, TBAB, DMF | 1-propargyl-3-chloro-6-nitro-1H-indazole | 88-92% | tandfonline.comnih.gov |

| 6-nitro-1H-indazole | - (N-methylation) | - | 1-methyl- and 2-methyl-6-nitro-1H-indazole | - | google.com |

| Indazole-3-carboxylic acid | 1-bromopentane | NaH, DMF | N-1 alkylated product | 99% N-1 selectivity | smolecule.com |

Functionalization at Various Ring Positions

The functionalization of the 3-chloro-1H-indazole core is a key strategy for creating diverse derivatives. The indazole ring can undergo substitution at multiple sites, allowing for extensive structural modifications. The presence of halogen atoms, such as the chloro group at the C-3 position, provides a handle for further synthetic transformations, enhancing the molecule's utility as a versatile building block. nih.gov

Methods for functionalization include:

N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole (B372694) ring can be substituted. For instance, a regioselective, one-pot synthesis method using citric acid as a green catalyst has been developed to produce N-alkylated indazoles from substituted anilines. primescholars.com

C-H Activation/Functionalization: Modern transition-metal-catalyzed reactions enable the direct functionalization of C-H bonds. Rhodium(III)-catalyzed processes, for example, have been used for the oxidative olefination of arylhydrazines to form substituted 2,3-dihydro-1H-indazoles. nih.gov The tolerance of these catalytic systems to halides makes them suitable for chloro-substituted indazoles. nih.gov

Metalation: The indazole ring can be metalated using strong bases, which allows for the introduction of various electrophiles for further functionalization. ambeed.comambeed.com

Electrophilic Substitution: The benzene (B151609) portion of the indazole ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. ambeed.com

Suzuki-Miyaura Coupling and Other Cross-Coupling Reactions for C-5 Substitution

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the indazole scaffold, particularly for substitution at the C-5 position. The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides or triflates, is a prominent example.

Research has demonstrated the efficient synthesis of 3-aryl-1H-indazol-5-amine derivatives via a Suzuki-Miyaura cross-coupling reaction. researchgate.net In one approach, 3-bromo-indazol-5-amine was coupled with various arylboronic acids under microwave-assisted conditions. researchgate.net The use of microwave irradiation often accelerates the reaction, leading to good or excellent yields in shorter time frames. researchgate.net

Key findings in the Suzuki-Miyaura coupling of indazole derivatives are summarized below:

| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

| 3-Bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | Good to Excellent | researchgate.net |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | nih.gov |

| 5-Chloro-3-[(1H-indazol-5-yl)amino]-4H-1,2,6-thiadiazin-4-one | Arylboronic acids | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 68–92% | nih.gov |

These reactions highlight the utility of palladium catalysts like Pd(dppf)Cl₂ and catalyst systems such as Pd(OAc)₂/RuPhos for modifying the C-5 position of the indazole ring, allowing for the introduction of diverse aryl and heteroaryl groups. researchgate.netnih.govnih.gov

Sulfonamide Derivative Formation

The amine group at the C-5 position of this compound is readily converted into sulfonamide derivatives. Sulfonamides are a significant class of compounds in medicinal chemistry, known for their stability and wide range of biological activities. nih.govmdpi.com

The synthesis is typically achieved by reacting this compound with a substituted benzenesulfonyl chloride in the presence of a base like pyridine (B92270). nih.gov A detailed example is the synthesis of N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. This process involves the initial reduction of 3-chloro-5-nitroindazole using anhydrous SnCl₂ in ethanol to yield the 5-amino intermediate, which is then immediately reacted with 4-methoxybenzenesulfonyl chloride in pyridine to afford the final sulfonamide product. nih.gov

Other complex sulfonamide derivatives have also been synthesized, demonstrating the versatility of this reaction. mdpi.comontosight.ai

Table of Synthesized Sulfonamide Derivatives

| Indazole Precursor | Sulfonyl Chloride | Product | Reference |

|---|---|---|---|

| This compound | 4-Methoxybenzenesulfonyl chloride | N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | nih.gov |

| 5-Nitroindazole (reduced in situ) | 2-Chloro-5-methoxybenzene-1-sulfonyl chloride | 1-((2-Chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine | mdpi.com |

Cycloaddition Reactions in Derivative Synthesis

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, provide an efficient pathway for constructing complex heterocyclic systems fused to or substituted with the indazole scaffold. These reactions are valuable for creating novel molecular architectures from relatively simple precursors. nih.govtandfonline.com

An efficient synthetic route using 1,3-dipolar cycloaddition has been developed for derivatives of 3-chloro-6-nitro-1H-indazole, a compound structurally related to the subject amine. nih.govtandfonline.com In these studies, the indazole derivative acts as the core upon which new heterocyclic rings, such as 1,2,3-triazoles and isoxazolines, are built. nih.govtandfonline.com For example, the reaction of an azide-functionalized indazole with a dipolarophile under thermal or catalytic conditions (using CuI, characteristic of "click chemistry") yields triazole-containing products with good yields, ranging from 82% to 90%. nih.govtandfonline.com These cycloaddition methods can exhibit high periselectivity and regioselectivity. nih.gov

While direct cycloaddition examples involving this compound are not prominently detailed, the successful application of these reactions to closely related indazole systems demonstrates the potential of this methodology for generating complex derivatives. nih.govtandfonline.com The indazole ring system can participate in various cycloaddition reactions, such as [3+2] cycloadditions with dipolarophiles like azides or nitrile oxides. ambeed.com

Green Chemistry and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on sustainability, favoring methods that are environmentally benign, efficient, and safe. The synthesis of indazoles and their derivatives has benefited from this focus, with new approaches being developed that align with the principles of green chemistry. benthamdirect.comingentaconnect.com

Solvent-Free and Catalytic Methods

A key aspect of green synthesis is the reduction or elimination of hazardous organic solvents and the use of catalytic instead of stoichiometric reagents.

Microwave-Assisted Synthesis: Microwave irradiation has been employed as an energy-efficient method for synthesizing indazoles. It can significantly reduce reaction times and improve yields compared to conventional heating methods. ajrconline.org

Green Solvents and Heterogeneous Catalysts: An effective synthesis of 2H-indazoles has been achieved using a heterogeneous copper oxide nanoparticle catalyst supported on activated carbon (CuO@C). acs.org This reaction proceeds in PEG-400, a green and recyclable solvent, and avoids the need for ligands or bases. The catalyst itself can also be recovered and reused, adding to the sustainability of the process. acs.org

Biodegradable Catalysts: A practical and green route for the regioselective synthesis of N-alkylated indazoles utilizes citric acid as a biodegradable and inexpensive catalyst in an ethanol-water mixture. primescholars.com This one-pot method proceeds from readily available starting materials and avoids harsh acidic conditions. primescholars.com

Visible Light-Mediated Synthesis: Photocatalysis offers a sustainable alternative to traditional methods. A visible light-promoted heterodifunctionalization of alkynylazobenzenes has been developed for 2H-indazole synthesis, which proceeds without any transition metal or photocatalyst, showcasing high efficiency under mild conditions. acs.orgnih.gov

Atom Economy and Efficiency in Synthesis

Atom economy is a measure of the efficiency of a chemical reaction, calculating how many atoms from the reactants are incorporated into the desired final product.

Addition Reactions: Reactions that maximize the incorporation of reactant atoms into the product are considered highly atom-economical. Visible light-mediated heterodifunctionalization reactions for synthesizing 2H-indazoles are noted for their perfect atom economy, where two new C-heteroatom bonds are formed in a single step with all atoms from the nucleophile being incorporated into the product. acs.orgnih.gov

One-Pot and Tandem Reactions: Syntheses that combine multiple steps into a single pot, like the Rh(III)-catalyzed synthesis of pyrazolo[1,2-a]indazoles, are efficient and atom-economical. nih.gov They reduce the need for intermediate purification steps, saving solvents, time, and resources.

Cross-Dehydrogenative Coupling: The development of acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reactions to form indazole derivatives represents a method with high atom economy, as it avoids the pre-functionalization of substrates. figshare.com

Analytical Characterization in Synthesis Research

Spectroscopic Analysis (NMR, MS)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental tools for the structural elucidation of indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the analysis of indazole compounds, ¹H and ¹³C NMR spectra are used to verify the positions of substituents on the indazole ring. For instance, in derivatives of this compound, the chemical shifts (δ) in the ¹H NMR spectrum can confirm the location of various functional groups. derpharmachemica.com The number of signals, their multiplicity (singlet, doublet, triplet, etc.), and their integration values are all crucial pieces of data. For example, the ¹H NMR spectrum of N-benzyl-1H-indazole-3-carboxamide, a related indazole derivative, shows a characteristic doublet for the benzylic protons at δ 4.52 ppm and a series of multiplets for the aromatic protons between δ 7.22-7.43 ppm. derpharmachemica.com

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula. rsc.orgscispace.com For related indazole derivatives, the molecular ion peak [M+H]⁺ is often observed, confirming the compound's mass. rsc.orgresearchgate.net

Here is a table summarizing typical spectroscopic data for an indazole derivative:

| Technique | Compound | Observed Data | Reference |

| ¹H NMR | N-benzyl-1H-indazole-3-carboxamide | δ 4.52 (d, 2H), 7.22-7.43 (m, 7H), 7.64 (d, 1H), 8.21 (d, 1H), 9.08 (br, t, 1H), 13.88 (s, 1H) | derpharmachemica.com |

| MS (M+ + 1) | N-benzyl-1H-indazole-3-carboxamide | 252.12 | derpharmachemica.com |

| IR (KBr, cm⁻¹) | 1H-Indazole-3-carboxylic acid | 3280, 3186, 2945, 1687, 1588, 1518, 1486, 1382, 1282, 1174, 1149, 914, 779 | derpharmachemica.com |

Chromatographic Purity Assessment (HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. rsc.org

High-Performance Liquid Chromatography (HPLC) is a widely used technique to separate, identify, and quantify each component in a mixture. In the context of this compound synthesis, HPLC is used to determine the purity of the final product and any intermediates. bldpharm.com The retention time and peak area from an HPLC chromatogram can be used to identify and quantify the compound of interest. For some indazole derivatives, purity levels of over 99% as determined by HPLC have been reported.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing volatile and thermally stable compounds. rsc.orgresearchgate.net GC-MS can be used to identify byproducts in a reaction mixture, which is crucial for optimizing reaction conditions. For example, in the synthesis of related compounds, GC-MS has been used to identify undesired regioisomers. researchgate.netmdpi.com

The following table outlines the application of chromatographic techniques in the analysis of indazole compounds:

| Technique | Application | Key Findings | Reference |

| HPLC | Purity assessment of final products and intermediates. | Consistent purity of >99% can be achieved for some indazole derivatives. | bldpharm.com |

| GC-MS | Identification of byproducts and monitoring reaction progress. | Successful identification of undesired regioisomers and other impurities. | rsc.orgresearchgate.net |

X-ray Crystallography for Structural Elucidation

In the study of N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, a derivative of the target compound, X-ray crystallography revealed that the fused five- and six-membered rings of the indazole system are slightly folded. nih.gov The analysis also determined the dihedral angle between the indazole system and the benzene ring, providing a complete picture of the molecule's spatial arrangement. nih.gov Furthermore, this technique can elucidate intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the crystal lattice. nih.goviucr.orgnih.gov

Below is a table summarizing crystallographic data for a derivative of this compound:

| Parameter | N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | Reference |

| Molecular Formula | C₁₄H₁₂ClN₃O₃S | nih.gov |

| Molecular Weight | 337.78 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | iucr.org |

| a (Å) | 16.1229 (5) | nih.gov |

| b (Å) | 10.0562 (3) | nih.gov |

| c (Å) | 9.7955 (2) | nih.gov |

| β (°) | 105.388 (1) | nih.gov |

| V (ų) | 1531.26 (7) | nih.gov |

| Z | 4 | nih.gov |

Biological and Pharmacological Investigations of 3 Chloro 1h Indazol 5 Amine and Its Analogs

Anticancer Research

The quest for novel anticancer drugs with high efficacy and low toxicity is a continuous effort in medicinal chemistry. nih.gov Indazole derivatives have emerged as a promising class of compounds, with several demonstrating significant antitumor properties. researchgate.netresearchgate.netresearchgate.net The versatility of the indazole structure allows for chemical modifications that can target specific cancer-related pathways. a2bchem.comontosight.ai

The anticancer potential of 3-Chloro-1H-indazol-5-amine analogs has been evaluated through in vitro cytotoxicity assays against a variety of human cancer cell lines. These studies are crucial for identifying compounds with potent anti-proliferative effects.

A series of 1H-indazole-3-amine derivatives were synthesized and tested against four human cancer cell lines: lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.gov One compound, designated as 6o, showed a particularly promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.gov This compound also exhibited good selectivity, as it was significantly less toxic to normal human embryonic kidney cells (HEK-293), with an IC50 of 33.2 µM. nih.gov

In another study, new derivatives of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine were synthesized, incorporating an indazolylamino moiety. mdpi.com Compound 5h from this series demonstrated significant cytotoxic effects against ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cells, causing 10% and 47% cancer cell death, respectively. mdpi.com Another derivative, 5a , which contains the (1H-indazol-5-yl)amino group, inhibited the growth of 21 different cancer cell lines. mdpi.com

Furthermore, analogs such as 4-Chloro-5-nitro-1H-indazole have shown cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 1.629 µM and 2.305 µM, respectively. Other research on pyrazolo[4,3-f]quinoline derivatives, synthesized from a bromo-indazol-amine precursor, identified compounds that inhibited 50% growth (GI50) of various human cancer cell lines at concentrations below 8 µM. nih.gov

| Compound/Analog | Cancer Cell Line | Measurement | Value (µM) | Source |

|---|---|---|---|---|

| Compound 6o (1H-indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | IC50 | 5.15 | nih.gov |

| Compound 6o (1H-indazole-3-amine derivative) | HEK-293 (Normal Kidney) | IC50 | 33.2 | nih.gov |

| 4-Chloro-5-nitro-1H-indazole | MCF-7 (Breast Cancer) | IC50 | 1.629 | |

| 4-Chloro-5-nitro-1H-indazole | A549 (Lung Cancer) | IC50 | 2.305 | |

| Compound K22 (N-(1H-indazol-6-yl)benzenesulfonamide derivative) | MCF-7 (Breast Cancer) | IC50 | 1.3 | nih.gov |

| Compound 26 (5-(2-Fluoropyridin-4-yl)-3-[(1H-indazol-5-yl)amino]-4H-1,2,6-thiadiazin-4-one) | Bladder Cancer | IC50 | 8.4 | mdpi.com |

| Compound 26 (5-(2-Fluoropyridin-4-yl)-3-[(1H-indazol-5-yl)amino]-4H-1,2,6-thiadiazin-4-one) | Prostate Cancer | IC50 | 5.7 | mdpi.com |

Understanding the mechanisms through which indazole analogs exert their anticancer effects is vital for their development as targeted therapies. Research has revealed that these compounds can induce cancer cell death and inhibit proliferation through several key mechanisms.

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells, and its induction is a primary goal of many cancer therapies. nih.gov Several analogs of this compound have been shown to trigger apoptosis in cancer cells.

For instance, an analog, 6-Chloro-3-iodo-1H-indazol-5-amine, promotes apoptosis by modulating the expression of key proteins within the apoptotic pathway. Similarly, investigations into 4-Chloro-5-nitro-1H-indazole revealed that it induces apoptosis through the activation of caspases, which are crucial executioner proteins in the apoptotic cascade. Treatment with this compound led to increased levels of cleaved PARP and caspase-3 activity, which are hallmarks of apoptosis. A study on the 1H-indazole-3-amine derivative, compound 6o, also confirmed its ability to induce apoptosis in K562 leukemia cells in a concentration-dependent manner. nih.gov Likewise, a novel N-(1H-indazol-6-yl)benzenesulfonamide derivative, K22, was found to induce apoptosis in MCF-7 breast cancer cells. nih.gov

The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have dysregulated cell cycles, leading to uncontrolled proliferation. Certain indazole derivatives can interrupt this process, causing cell cycle arrest and preventing tumor growth.

Studies have shown that 6-Chloro-3-iodo-1H-indazol-5-amine can cause cancer cells to arrest in the G0/G1 phase of the cell cycle. Treatment with 4-Chloro-5-nitro-1H-indazole also resulted in cell cycle arrest in the G0/G1 phase. In another example, a potent N-(1H-indazol-6-yl)benzenesulfonamide derivative was shown to cause cell cycle arrest in breast cancer cells. nih.gov This halting of the cell cycle provides a window for other cellular mechanisms, like apoptosis, to take effect.

Protein kinases are enzymes that regulate a majority of cellular signaling pathways, governing processes like cell growth, differentiation, and survival. google.com Their aberrant activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. google.com Indazole derivatives have been widely investigated as kinase inhibitors. researchgate.net

The indazole scaffold is a key component of several kinase inhibitors. researchgate.net For example, derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. researchgate.net Analogs have also been shown to inhibit Polo-like kinase 4 (PLK4), a crucial regulator of cell division, with some compounds demonstrating nanomolar inhibition. nih.gov A study focused on N-(1H-indazol-6-yl)benzenesulfonamide derivatives identified compound K22 as a highly potent PLK4 inhibitor with an IC50 of 0.1 nM. nih.gov

Other kinases targeted by indazole analogs include:

Glycogen Synthase Kinase 3 (GSK-3) google.com

Rho kinase (ROCK) google.com

Janus Kinases (JAKs) google.com

Cdc7 kinase google.com

Aurora kinases researchgate.net

Pim kinases researchgate.net

Bcr-Abl , associated with chronic myeloid leukemia.

The 1H-indazole-3-amine structure, in particular, has been identified as an effective hinge-binding fragment, which is crucial for interacting with and inhibiting the active site of many kinases. nih.gov

The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis. Its activity is tightly controlled by the MDM2 protein, which targets p53 for degradation. In many cancers, this interaction is disrupted. Inhibiting the p53/MDM2 interaction can restore p53 function, leading to the suppression of tumor growth.

Indazole derivatives have been identified as potential modulators of this crucial pathway. Research indicates that some indazoles can inhibit the p53/MDM2 pathway, leading to an increase in p53 protein levels, which in turn can promote cell cycle arrest and apoptosis. Specifically, one study on a series of 1H-indazole-3-amine derivatives suggested that the most active compound, 6o, may exert its anticancer effects in part by inhibiting the p53/MDM2 pathway. nih.gov

Kinase Inhibition

Structure-Activity Relationships (SAR) in Anticancer Agents

The 1H-indazole-3-amine framework has been identified as an effective structure for binding to the hinge region of kinases, which are crucial in cancer cell signaling. semanticscholar.org This has spurred the design and synthesis of various derivatives to understand their structure-activity relationships (SAR).

In the pursuit of novel receptor tyrosine kinase (RTK) inhibitors, researchers have found that substituting the 1H-indazole-3-amine core can lead to potent anticancer agents. semanticscholar.org For example, the introduction of an N,N'-diaryl urea (B33335) moiety at the C4-position of 3-aminoindazole has resulted in compounds that effectively inhibit the kinase activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGF-R) families. acs.org

Further modifications have shown that specific substitutions on the indazole ring are critical for anticancer activity. For instance, a series of 1H-indazole derivatives were synthesized and evaluated for their inhibitory effects on various human cancer cell lines. semanticscholar.org One compound, in particular, demonstrated significant inhibitory action against the K562 chronic myeloid leukemia cell line, with a 50% inhibitory concentration (IC50) value of 5.15 µM. semanticscholar.org This compound also exhibited selectivity for cancer cells over normal cells. semanticscholar.org

Studies on other indazole derivatives have highlighted the importance of specific substituents for targeting microtubule polymerization. Compounds with a 3,4,5-trimethoxyphenyl group attached to the indazole scaffold have shown potent activity as microtubule inhibitors. researchgate.net Additionally, the presence of a 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position has been found to be crucial for strong inhibitory activity against the IDO1 enzyme, which is involved in tumor immune escape. mdpi.com

The following table summarizes the anticancer activity of selected indazole derivatives:

Table 1: Anticancer Activity of Selected Indazole Derivatives| Compound | Target/Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 1H-indazole derivative | K562 (chronic myeloid leukemia) | 5.15 µM | semanticscholar.org |

| Indazole derivative with 3,4,5-trimethoxyphenyl group | Microtubule inhibitor | ~1-2 nM | researchgate.net |

| 3-substituted 1H-indazoles (compounds 121 & 122) | IDO1 enzyme | 720 nM, 770 nM | mdpi.com |

Antimicrobial Activity

Indazole derivatives have been widely investigated for their potential as antimicrobial agents, demonstrating efficacy against a range of bacteria and fungi. gdcplkd.ac.inorientjchem.orgorientjchem.orgontosight.ai

Various substituted indazoles have shown promising antibacterial activity. In one study, a series of N-methyl-3-aryl indazoles were tested against several bacterial strains, with some compounds exhibiting excellent inhibitory activity. gdcplkd.ac.in Another study evaluated 3-aryl indazoles against Xanthomonas campestris, Escherichia coli, and Bacillus megaterium, revealing that certain derivatives had significant antibacterial effects. sciensage.info Specifically, compounds with certain substitutions demonstrated notable zones of inhibition against Xanthomonas campestris and Bacillus megaterium. sciensage.info

Indazole derivatives have also been identified as inhibitors of FtsZ, a crucial protein in bacterial cell division, suggesting a specific mechanism of action for their antibacterial properties. mdpi.com Furthermore, some 2H-indazole derivatives have displayed activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. mdpi.com

The following table presents the antibacterial activity of selected indazole derivatives:

Table 2: Antibacterial Activity of Selected Indazole Derivatives| Compound Series | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles (5a, 5b, 5i, 5j) | Various bacterial strains | Excellent inhibitory activity | gdcplkd.ac.in |

| 3-aryl indazoles (4a, 4f, 4i) | Xanthomonas campestris | Zone of inhibition: 18, 18, 17 mm | sciensage.info |

| 3-aryl indazoles (4a, 4c, 4j) | Bacillus megaterium | Zone of inhibition: 12, 12, 11 mm | sciensage.info |

| 2H-indazoles (2, 3) | Enterococcus faecalis | MIC ~128 µg/mL | mdpi.com |

| 2H-indazole (5) | S. aureus, S. epidermidis | MIC 64-128 µg/mL | mdpi.com |

The antifungal potential of indazole derivatives has also been a subject of research. taylorandfrancis.comorientjchem.org Studies have shown that certain indazole compounds are effective against various fungal pathogens. For instance, some N-methyl-3-aryl indazoles demonstrated activity against Candida albicans. orientjchem.org In another study, synthesized indazole derivatives were screened for their antifungal activity against Aspergillus flavus, Penicillium citrinum, and Fusarium oxysporum, with some compounds showing significant efficacy. researchgate.net

Microwave-assisted synthesis has been employed to create indazole derivatives that were subsequently tested against Candida albicans, revealing promising antifungal results. jchr.org Additionally, 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones were synthesized and showed acceptable antifungal activity against selected fungi. scielo.br

The following table summarizes the antifungal activity of selected indazole derivatives:

Table 3: Antifungal Activity of Selected Indazole Derivatives| Compound Series | Fungal Strain | Activity | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles (5b, 5d) | Candida albicans | MIC 75 µL | orientjchem.org |

| 3,5-disubstituted indazoles | Aspergillus flavus, Penicillium citrinum, Fusarium oxysporum | Significant activity | researchgate.net |

| Indazole derivatives (2c) | Candida albicans | Highest activity among tested compounds | jchr.org |

| Azetidinone derivatives of 6-nitro-1H-indazole | Selected fungi | Acceptable activity | scielo.br |

The indazole scaffold is recognized for its potential in developing antiviral agents. bg.ac.rsmdpi.com Research indicates that derivatives of 3-Chloro-1H-indazole can inhibit viral replication. The broad-spectrum antiviral activity of heterocyclic compounds, including indazoles, has been noted against a variety of viruses such as herpes simplex virus, influenza A virus, and hepatitis viruses. nih.gov

Indazole derivatives have emerged as promising candidates for the development of new antileishmanial drugs. taylorandfrancis.com A series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and tested against three Leishmania species, showing that their inhibitory potency is species-dependent. nih.govbg.ac.rs Several of these derivatives exhibited strong to moderate activity against Leishmania infantum. nih.gov

Another study focused on 3-alkoxy-1-benzyl-5-nitroindazole derivatives, which demonstrated significant in vitro activity against Leishmania amazonensis, L. infantum, and L. mexicana. mdpi.com Some of these compounds were active against both the promastigote and amastigote stages of the parasite. mdpi.com The antileishmanial potential of 2-benzyl-5-nitroindazolin-3-one derivatives has also been investigated, with some compounds showing potent and selective in vitro activity. researchgate.net

The following table presents the antileishmanial activity of selected indazole derivatives:

Table 4: Antileishmanial Activity of Selected Indazole Derivatives| Compound Series | Leishmania Species | Activity (IC50) | Reference |

|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivatives (4, 5, 11) | Leishmania infantum | 5.53 µM, 4 µM, 6 µM | nih.gov |

| 3-chloro-6-nitro-1H-indazole derivative (13) | Leishmania major | 38 µM | nih.govbg.ac.rs |

| 3-alkoxy-1-benzyl-5-nitroindazole derivatives (NV6, NV8) | L. amazonensis, L. infantum, L. mexicana | Active in both life stages | mdpi.com |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | L. amazonensis amastigotes | 0.46 ± 0.01 µM | researchgate.net |

Antiviral Properties

Anti-inflammatory Properties

The indazole core is a key feature in several compounds with anti-inflammatory properties. orientjchem.orgmdpi.com Indazole derivatives have been shown to inhibit pro-inflammatory cytokines. The well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin, contains an indole (B1671886) structure, which has spurred the exploration of related heterocyclic compounds like indazoles for better anti-inflammatory agents. ajrconline.org

The mechanism of action for many pyrimidine-based anti-inflammatory agents, which can be structurally related to indazoles, involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. rsc.org A series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones were synthesized and showed acceptable anti-inflammatory activity in vivo. scielo.br Additionally, some indazole derivatives have been found to exhibit both thromboxane (B8750289) A2 synthetase-inhibitory and bronchodilatory activities, suggesting a dual mechanism for their anti-inflammatory effects. researchgate.net

Other Biological Activities

Indazole derivatives have been the subject of numerous studies to evaluate their potential as antioxidant agents. crimsonpublishers.comresearchgate.net Research indicates that these compounds can exhibit significant radical scavenging activity, reducing power capacity, and total antioxidant capacity. researchgate.net The antioxidant potential often varies based on the type and position of substituents on the indazole ring. mdpi.com

The antioxidant properties are frequently assessed using standard in vitro assays, such as the 1,1-biphenyl-2-picrylhydrazyl (DPPH) radical scavenging method and the ABTS radical scavenging assay. crimsonpublishers.commdpi.com In DPPH assays, the ability of the indazole derivative to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. crimsonpublishers.com

Studies on various indazole analogs have demonstrated a range of antioxidant efficacy. For instance, an investigation into the antioxidant effects of indazole, 5-aminoindazole (B92378), and 6-nitroindazole (B21905) showed concentration-dependent inhibition of DPPH activity. nih.gov At a concentration of 200 μg/ml, 6-nitroindazole exhibited a higher degree of inhibition (72.60%) compared to 5-aminoindazole (51.21%) and the parent indazole molecule (57.21%). nih.gov However, in nitrite (B80452) ion scavenging assays, the activity of these compounds was found to decrease drastically at higher concentrations. nih.gov

Further research into synthetic tetrahydroindazole (B12648868) derivatives revealed that compounds with electron-withdrawing groups, like chlorine and fluorine, or electron-donating groups, like methoxy (B1213986), on an attached phenyl ring can exhibit good antioxidant activity. mdpi.com The antioxidant capacity is dependent on both the concentration and the specific substituent on the tetrahydroindazole ring. mdpi.com One study highlighted that while several derivatives showed moderate to good activity, compound 3f (2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole) was particularly effective in the ABTS radical capture assay, showing a better IC₅₀ value than the standard, ascorbic acid. mdpi.com Another study on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives reported significant antioxidant potential, with compound 5k being the most active. researchgate.net

| Compound/Analog | Assay | Concentration | Antioxidant Activity (% Inhibition) | IC₅₀ (μM) | Source |

| 5-Aminoindazole | DPPH | 200 μg/ml | 51.21% | - | nih.gov |

| 6-Nitroindazole | DPPH | 200 μg/ml | 72.60% | - | nih.gov |

| Indazole | DPPH | 200 μg/ml | 57.21% | - | nih.gov |

| 3-methyl-4,5,6,7-tetrahydro-1H-indazole (3a ) | ABTS | - | - | 13.9 ± 0.002 | mdpi.com |

| 3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole (3b ) | ABTS | - | - | 14.3 ± 0.001 | mdpi.com |

| 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole (3f ) | ABTS | - | - | 12.3 ± 0.001 | mdpi.com |

| Ascorbic Acid (Standard) | ABTS | - | - | 13.8 ± 0.001 | mdpi.com |

The indazole scaffold is a key structural feature in a multitude of compounds designed to modulate the activity of various enzymes and receptors, making it a "privileged structure" in medicinal chemistry. pnrjournal.comresearchgate.net The molecular shape and electrostatic properties of the indazole ring system are crucial for its detection by and interaction with biological targets. longdom.org Derivatives of this compound and other analogs have been shown to inhibit a wide array of enzymes, particularly protein kinases, which are pivotal in cellular signaling pathways.

Kinase Inhibition: Indazole derivatives are widely recognized as potent kinase inhibitors. They have been successfully developed to target numerous kinases involved in cancer progression and other diseases. mdpi.com

Tyrosine Kinases: Many indazole-based drugs are multi-targeted tyrosine kinase inhibitors, such as Linifanib. mdpi.com The 1H-indazole-3-amine structure is considered an effective hinge-binding fragment for tyrosine kinases. mdpi.com

Fibroblast Growth Factor Receptors (FGFRs): Through fragment-based screening and subsequent optimization, indazole derivatives have been identified as potent FGFR1 inhibitors. tandfonline.com One study identified an initial hit compound with an IC₅₀ of 15.0 nM, which was later optimized to a derivative (9u ) with an IC₅₀ of 3.3 nM against FGFR1. tandfonline.com Another research effort also identified a promising 1H-indazol-3-amine derivative (99 ) as a potent FGFR1 inhibitor with an IC₅₀ of 2.9 nM. mdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Novel 1H-indazole derivatives have shown significant inhibitory activity against VEGFR-2 kinase. mdpi.com

Anaplastic Lymphoma Kinase (ALK): The 3-aminoindazole derivative Entrectinib is a powerful inhibitor of ALK, with an IC₅₀ value of 12 nM. mdpi.com

Epidermal Growth Factor Receptor (EGFR): Structure-guided design has led to 1H-indazole derivatives that strongly inhibit EGFR and its mutants, with IC₅₀ values in the low nanomolar range. mdpi.com

Other Enzyme and Receptor Targets: Beyond kinases, indazole analogs modulate a diverse range of other biological targets.

DNA Gyrase: Novel indazole analogs have been designed as DNA gyrase inhibitors, demonstrating good antibacterial activity against Gram-positive bacteria. nih.govnih.gov

Cyclooxygenase-2 (COX-2): Certain 2,3-diphenyl-2H-indazole derivatives exhibit in vitro inhibitory activity against COX-2, an enzyme involved in inflammation. nih.govmdpi.com

Indoleamine 2,3-dioxygenase 1 (IDO1): 3-substituted 1H-indazoles have been investigated as IDO1 enzyme inhibitors, with some derivatives showing potent activity with IC₅₀ values of 720 and 770 nM. mdpi.com

Cannabinoid Receptors (CB Receptors): Indazole derivatives based on the Lonidamine scaffold have been synthesized to act as modulators of cannabinoid receptors, showing potential for treating pain and other conditions. google.com

Butyrylcholinesterase (BChE): A study focusing on Alzheimer's disease targets synthesized indazole derivatives, with one compound (4q ) showing potent and selective inhibitory activity against BChE. researchgate.net

| Indazole Analog | Target Enzyme/Receptor | Biological Effect (IC₅₀) | Source |

| Indazole derivative 9u | FGFR1 | 3.3 nM | tandfonline.com |

| 1H-indazol-3-amine derivative 99 | FGFR1 | 2.9 nM | mdpi.com |

| Entrectinib (3-aminoindazole derivative) | ALK | 12 nM | mdpi.com |

| 1H-indazole derivative 109 | EGFR T790M | 5.3 nM | mdpi.com |

| 3-substituted 1H-indazole 121 | IDO1 | 720 nM | mdpi.com |

| 2,3-diphenyl-2H-indazole 18 | COX-2 | 19.49 µM | mdpi.com |

| Indazole derivative 4q | Butyrylcholinesterase (BChE) | 0.057 µM | researchgate.net |

| Indazole Analog | DNA Gyrase | 0.2 µg/mL (MIC vs. S. aureus) | nih.gov |

Antioxidant Activity

Mechanism of Action Studies

Understanding the precise mechanism by which this compound and its analogs exert their biological effects is crucial for drug development. These studies often involve a combination of computational and experimental techniques to identify molecular targets and elucidate binding interactions.

The initial step in elucidating the mechanism of action is often the identification of specific molecular targets, such as enzymes or receptors. This process can be guided by computational methods like in silico screening against known protein targets. mdpi.com For example, fibroblast growth factor receptors (FGFR) were identified as a target for a class of indazole derivatives through such screening methods. mdpi.com Similarly, Trypanothione (B104310) Reductase (TryR) from Leishmania parasites was selected as a potential target for 3-chloro-6-nitro-1H-indazole derivatives based on prior literature reports of this enzyme being targeted by other indazoles. tandfonline.comnih.gov

Once a potential target is identified, experimental validation is required. This involves bioassays and cell-based studies to investigate the interactions between the indazole compounds and the biological target. longdom.org Techniques such as in vitro enzyme inhibition assays are used to quantify the potency of the compounds, typically by determining their IC₅₀ values. tandfonline.commdpi.com For example, the inhibitory activity of indazole derivatives against targets like FGFR1, EGFR, and ALK was validated through enzymatic assays, confirming them as potent inhibitors. mdpi.com The identification of DNA gyrase as the target for certain antibacterial indazoles was followed by hit validation using biophysical methods and 3D structure-based optimization. nih.gov This multi-faceted approach ensures that the identified target is indeed responsible for the observed biological activity.

Computational chemistry plays a pivotal role in understanding the mechanism of action at an atomic level. Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the binding of indazole derivatives to their protein targets. longdom.org

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. tandfonline.com Docking studies have been extensively used for indazole derivatives to understand their binding modes. For instance, docking of 3-chloro-6-nitro-1H-indazole derivatives into the active site of Leishmania Trypanothione Reductase (TryR) revealed a network of stabilizing hydrophobic and hydrophilic interactions. tandfonline.comnih.gov In another study, docking of 1H-indazole analogs with the Cyclooxygenase-2 (COX-2) enzyme showed significant binding results, with calculated binding energies as favorable as -9.11 kcal/mol for a difluorophenyl-containing compound. researchgate.netinnovareacademics.in These studies help to explain the structure-activity relationships (SAR) observed in experimental assays, where specific substitutions on the indazole ring lead to enhanced biological efficacy. longdom.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex in a simulated biological environment. tandfonline.comresearchgate.net These simulations track the movements of atoms over time, providing insights into the conformational changes and the persistence of key interactions. For indazole derivatives, MD simulations have been used to validate the stability of complexes with targets like TTK longdom.org, TryR tandfonline.comnih.gov, HIF-1α nih.gov, and COX-2. researchgate.netinnovareacademics.in A stable complex, often characterized by a low root-mean-square deviation (RMSD) of the ligand and protein backbone, supports the docking prediction and confirms a robust binding affinity. tandfonline.comresearchgate.net For example, an MD simulation of a potent 3-chloro-6-nitro-1H-indazole derivative complexed with TryR showed the complex remained in good equilibrium with a structural deviation of only ~1–3 Å, indicating high stability. tandfonline.com

| Indazole Analog | Target Protein | Docking Score / Binding Energy (kcal/mol) | MD Simulation Findings | Source |

| Difluorophenyl-containing 1H-indazole | COX-2 (3NT1) | -9.11 | Compound was relatively stable in the active site | researchgate.net, innovareacademics.in |

| para-Toulene-containing 1H-indazole | COX-2 (3NT1) | -8.80 | N/A | researchgate.net, innovareacademics.in |

| 4-Methoxyphenyl-containing 1H-indazole | COX-2 (3NT1) | -8.46 | N/A | researchgate.net, innovareacademics.in |

| Compound 13 (3-chloro-6-nitro-1H-indazole derivative) | TryR (2JK6) | -8.11 | Complex remained in good equilibrium (RMSD ~1-3 Å) | tandfonline.com, nih.gov |

| Most Potent Compound 39 | HIF-1α | Good binding efficiency | Stable in the active site | nih.gov |

In silico studies encompass a range of computational methods used to predict the biological properties of chemical compounds, guiding the design and optimization of new indazole derivatives. researchgate.netmdpi.com These approaches help in understanding structure-activity relationships (SAR) and predicting pharmacokinetic profiles before synthesis, saving time and resources. longdom.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural features. longdom.org For indazole derivatives, 2D and 3D-QSAR models have been developed to predict their anticancer activity. longdom.org A robust 3D-QSAR model for indazole derivatives as HIF-1α inhibitors was created to map pharmacophoric features, providing a structural framework for designing new, more potent inhibitors. nih.gov

Pharmacophore Mapping: This method identifies the essential 3D arrangement of functional groups (pharmacophore) necessary for biological activity. A common five-point pharmacophore hypothesis was generated for indazole-based HIF-1α inhibitors, which can be used to screen virtual libraries for new lead compounds. nih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for a compound's success as a drug. In silico tools are used to predict these properties early in the drug discovery process. longdom.org For several series of indazole derivatives, ADMET profiling has confirmed favorable pharmacokinetic attributes and drug-likeness, supporting their potential for further development. researchgate.netlongdom.orgmdpi.com For example, in silico studies on newly proposed indazole derivatives as GSK-3β inhibitors were used to predict mutagenic, tumorigenic, and irritant risks, alongside drug-relevant properties, helping to select the most promising drug-like candidates for synthesis. researchgate.net

Medicinal Chemistry and Drug Discovery Applications

3-Chloro-1H-indazol-5-amine as a Core Scaffold

The utility of this compound as a core scaffold is well-documented in medicinal chemistry. vulcanchem.comsmolecule.com The indazole ring system itself is considered a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity. mdpi.comresearchgate.net The specific arrangement of the chloro and amino groups on this indazole derivative allows for diverse chemical transformations, enabling the creation of large libraries of compounds for screening. vulcanchem.com

Researchers have utilized this scaffold to develop inhibitors for various enzymes, particularly kinases, which are critical targets in cancer therapy. smolecule.commdpi.com For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for tyrosine kinases. mdpi.com By modifying the scaffold, scientists can fine-tune the molecule's properties to enhance its interaction with specific biological targets. vulcanchem.com For example, a series of 1H-indazol-3-amine derivatives were synthesized and evaluated as inhibitors of the fibroblast growth factor receptor (FGFR), a key player in cell proliferation and differentiation. researchgate.net

The versatility of the this compound scaffold is further demonstrated by its use in creating compounds with a range of therapeutic potentials. Derivatives have been investigated for their activity against various cancer cell lines, including lung, prostate, and chronic myeloid leukemia. mdpi.com Additionally, modifications of the indazole core have led to the discovery of compounds with antileishmanial and antimicrobial activities. tandfonline.comnih.gov

Development of Novel Therapeutic Agents

The development of novel therapeutic agents from this compound involves a multi-step process that begins with the design and synthesis of drug candidates and progresses through preclinical evaluation. mdpi.comresearchgate.net

The design of drug candidates based on the this compound scaffold often employs strategies like molecular hybridization, where the scaffold is combined with other pharmacologically active moieties to create a new molecule with enhanced or novel properties. mdpi.com For example, a series of indazole derivatives were designed and synthesized by combining the indazole core with other chemical groups, resulting in compounds with promising inhibitory effects against various cancer cell lines. mdpi.com

The synthesis of these candidates typically involves the reaction of this compound with various reagents to modify its structure. researchgate.net A common approach is the reaction of the amine group with different chemical partners. researchgate.net For instance, reacting 3-chloro-5-nitro-N-phenyl-1H-indazole-1-carboxamide, a related indazole derivative, with a variety of anilines has produced a series of compounds with potential anticancer activity. researchgate.net The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV drug Lenacapavir, has been achieved from inexpensive starting materials like 2,6-dichlorobenzonitrile (B3417380) through a two-step process involving regioselective bromination and heterocycle formation with hydrazine (B178648). mdpi.com

Once synthesized, drug candidates undergo preclinical evaluation to assess their biological activity and potential as therapeutic agents. This evaluation typically involves in vitro assays to determine the compound's inhibitory activity against specific targets, such as cancer cell lines. mdpi.com For example, a series of synthesized indazole derivatives were evaluated for their ability to inhibit the proliferation of human cancer cell lines, including A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma). mdpi.com

In one study, a particular derivative, compound 6o, demonstrated a significant inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. mdpi.com Further investigation revealed that this compound induced apoptosis (programmed cell death) and affected the cell cycle, possibly by inhibiting the Bcl2 family of proteins and the p53/MDM2 pathway. mdpi.com Such preclinical findings are crucial for identifying promising drug leads that warrant further development. mdpi.com

Design and Synthesis of Drug Candidates

Role in Pharmaceutical Development

This compound and its derivatives play a significant role in pharmaceutical development, not only as core scaffolds for new drugs but also as key intermediates in the synthesis of established therapeutic agents. vulcanchem.commdpi.comresearchgate.net

A prominent example of the importance of this chemical family is the role of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, as a crucial intermediate in the synthesis of Lenacapavir. mdpi.com Lenacapavir is a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections. mdpi.comvcu.edu The synthesis of Lenacapavir involves the coupling of three advanced intermediates, one of which is derived from this functionalized 3-aminoindazole. verixiv.org

The development of cost-effective and scalable synthetic routes to this key intermediate is a major focus of process chemistry research. mdpi.comvcu.edu A new, practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been developed from the inexpensive starting material 2,6-dichlorobenzonitrile. mdpi.com This improved synthesis, which avoids the need for column chromatography, is a significant step towards the large-scale, economical production of Lenacapavir. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the process of drug discovery and optimization. These studies aim to understand how specific structural features of a molecule influence its biological activity and physicochemical properties. nih.govacs.org For derivatives of this compound, SAR and SPR studies have been instrumental in identifying key structural motifs that contribute to their therapeutic effects. mdpi.comnih.gov

In the development of antitubercular agents, for example, SAR studies on indazole analogs revealed that certain substitutions on the indazole ring could improve the compound's activity against Mycobacterium tuberculosis. nih.gov Specifically, transposed indazole analogs demonstrated up to a 3-fold improvement in antitubercular activity compared to the initial hit compound. nih.gov

Similarly, in the design of 5-HT3 receptor ligands, SAR studies showed that the nature of the substituent at various positions on the quinazoline (B50416) scaffold, a related heterocyclic system, had a significant impact on receptor affinity. acs.org For instance, replacing a chloro group with a hydrogen atom led to a substantial increase in affinity for the 5-HT3A receptor. acs.org

The following table provides examples of SAR findings for various indazole derivatives:

| Compound Series | Target | Key SAR Findings | Reference(s) |

| 1H-indazole-3-amine derivatives | Anticancer (various cell lines) | Aromatic ring substitution at the C-5 position is important for activity. | mdpi.com |

| Transposed indazole analogs | Antitubercular (KasA) | 3-trifluoromethyl substitutions can increase cytotoxicity. | nih.gov |

| Quinazoline derivatives | 5-HT3A Receptor | Replacement of a 6-chloro atom with hydrogen increases receptor affinity. | acs.org |

| Indazole-3-carboxamides | CRAC channel blockers | The regiochemistry of the amide linker is critical for inhibitory activity. | nih.gov |

These studies highlight the importance of systematic structural modifications and the subsequent evaluation of their effects on biological activity and properties, guiding the rational design of more potent and selective therapeutic agents.

Substituent Effects on Biological Activity

The biological activity of derivatives of this compound is significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies have demonstrated that modifications to the indazole ring system can dramatically alter the potency and selectivity of these compounds for their biological targets.

The indazole nucleus itself is a key pharmacophore found in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. tandfonline.comnih.gov The chloro and amino groups on the this compound ring offer multiple sites for further functionalization, allowing for the fine-tuning of their biological profiles. vulcanchem.com

For instance, in the development of kinase inhibitors, a significant area of cancer research, the substitution pattern on the indazole ring is critical. Research on various indazole derivatives has revealed that specific substitutions can lead to potent inhibition of kinases such as checkpoint kinases 1 and 2 (Chk1 and Chk2), which are important in cell cycle regulation. smolecule.com The introduction of different groups can influence properties like hydrogen bonding capacity, electronic distribution, and steric interactions, all of which affect how the molecule binds to its target enzyme. vulcanchem.com

Studies on a series of indazole derivatives have shown that certain substituents can either enhance or diminish anticancer activity. For example, the presence of methoxy (B1213986) and bromoaniline groups at specific positions resulted in superior anticancer effects, while butyl or ethyl groups, and some chloro-substituted compounds, had a negative impact on activity. Furthermore, para-substituted compounds have shown potent antibacterial activity, which is influenced by both electronic and steric properties.

The position of the chloro substituent itself is also a key determinant of reactivity and biological activity. Shifting the chlorine atom to different positions on the indazole ring alters the electronic distribution, which in turn affects the molecule's reactivity in key chemical reactions used for further derivatization, such as cross-coupling reactions. Replacing the chloro group with other functionalities, like a methyl group, can reduce electronegativity and improve properties such as membrane permeability, a crucial factor in drug design.

The following table summarizes the impact of different substituents on the biological activity of indazole derivatives, based on various research findings:

| Substituent/Modification | Effect on Biological Activity | Example Compound Class | Reference(s) |

| m-methoxy, p-methoxy, p-bromo aniline (B41778) derivatives | Superior anticancer activity | Indazole derivatives | |

| Butyl or ethyl groups | Negatively impacted anticancer activity | Indazole derivatives | |

| Nitro substitution at the 2-position and 4-fluoro substitution | Enhanced anticancer efficacy | Indazole derivatives | |

| N-ethylpiperazine group | Important for enzyme inhibitory and cellular activity | 1H-indazol-3-amine derivatives | mdpi.com |

| 3,4-dihalogen-substituted phenyl residue | Potent and selective inhibition of MAO-B | Indazole-5-carboxamides | optibrium.com |

| N-substitution on the indazole ring | Enhanced anticancer properties | N-substituted indazole derivatives | vulcanchem.com |

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a desired response. researchgate.net This approach is valuable in designing new molecules with improved potency and selectivity. For derivatives of this compound, pharmacophore models help in understanding the key interactions with their target proteins, such as enzymes or receptors. cerradopub.com.br

A pharmacophore model typically includes features like hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. researchgate.netcerradopub.com.br In the context of this compound derivatives, the indazole core often serves as a key scaffold, with the chloro and amino groups contributing to specific interactions. The chloro group can participate in halogen bonding or occupy a hydrophobic pocket, while the amine group can act as a hydrogen bond donor.

Pharmacophore models have been successfully applied to various classes of indazole derivatives to guide the design of new inhibitors. For example, in the development of inhibitors for the transient receptor potential vanilloid type 1 (TRPV1), a target for pain relief, pharmacophore-based clustering of known antagonists, including an indazole-urea scaffold, led to the identification of novel modulators. nih.gov These models highlighted the importance of features like lipophilic areas and hydrogen bond acceptors for binding to the receptor. nih.gov

Similarly, 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore models have been generated for various sets of biologically active compounds to predict the activity of new derivatives. researchgate.net These models provide a 3D representation of the structural requirements for activity and can be used to screen virtual libraries of compounds to identify potential new drug candidates. researchgate.net

The table below illustrates the key pharmacophoric features identified in various studies involving indazole-like structures:

| Pharmacophore Feature | Role in Biological Interaction | Example Target Class | Reference(s) |

| Hydrogen Bond Acceptors | Form hydrogen bonds with the target protein | Kinases, TRPV1 | cerradopub.com.brnih.gov |

| Hydrogen Bond Donors | Form hydrogen bonds with the target protein | Kinases, TRPV1 | cerradopub.com.brnih.gov |

| Hydrophobic/Lipophilic Areas | Interact with non-polar regions of the binding site | Kinases, TRPV1 | researchgate.netnih.gov |

| Aromatic Rings | Participate in π-π stacking or hydrophobic interactions | Kinases, TRPV1 | researchgate.netnih.gov |

| Positively/Negatively Ionizable Groups | Engage in electrostatic interactions | Various receptors | cerradopub.com.br |

By leveraging the insights gained from both substituent effect studies and pharmacophore modeling, medicinal chemists can rationally design and synthesize novel derivatives of this compound with enhanced therapeutic potential.

Advanced Research Techniques and Future Directions

Computational Chemistry and Cheminformatics

Computational methods are indispensable in modern drug discovery, enabling the rapid assessment and prediction of a compound's potential before undertaking costly and time-consuming laboratory synthesis. For indazole derivatives, these techniques provide deep insights into their structure-activity relationships (SAR).

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) analysis, is employed to correlate the structural features of indazole derivatives with their biological activities. longdom.orgmdpi.com By analyzing parameters such as electronic properties, hydrophobicity, and steric effects, researchers can build models that predict the efficacy of novel, unsynthesized analogues. For instance, QSAR studies on 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives helped identify key molecular descriptors responsible for their anticancer activity. mdpi.com These models guide the rational design of new compounds with enhanced potency and selectivity. longdom.org

Computational tools can predict various physicochemical and pharmacokinetic properties. While specific data for 3-Chloro-1H-indazol-5-amine is limited, data for the closely related isomer, 5-Chloro-1H-indazol-6-amine, illustrates the types of parameters assessed.

| Computational Parameter | Predicted Value for 5-Chloro-1H-indazol-6-amine | Significance in Drug Discovery |

|---|---|---|

| TPSA (Topological Polar Surface Area) | 54.7 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| LogP (Octanol-Water Partition Coefficient) | 1.7985 | Measures lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME). |

| Hydrogen Bond Acceptors | 2 | Influences binding affinity and specificity to biological targets. |

| Hydrogen Bond Donors | 2 | Crucial for forming interactions with target proteins. |

| Rotatable Bonds | 0 | Indicates molecular rigidity; lower numbers often correlate with better oral bioavailability. |

Data sourced for an isomeric compound, 5-Chloro-1H-indazol-6-amine. chemscene.com

Virtual screening utilizes computational algorithms to search large compound libraries to identify molecules that are likely to bind to a specific drug target. For the indazole scaffold, this involves docking simulations where potential ligands are computationally fitted into the active site of a target protein. For example, derivatives of 3-chloro-6-nitro-1H-indazole were docked against Leishmania infantum trypanothione (B104310) reductase (TryR) to predict their binding modes and guide the synthesis of potent antileishmanial agents. tandfonline.comnih.gov This approach accelerates the discovery of new hit compounds, saving significant resources in the early stages of drug development.

Predictive Modeling of Biological Activity

Biomolecular Interactions and Binding Studies

Understanding how a compound interacts with its biological target at a molecular level is crucial for drug development. Studies on indazole derivatives focus on their binding to enzymes, particularly kinases, which are often implicated in diseases like cancer. mdpi.com Molecular docking and dynamics simulations reveal that the indazole nucleus often acts as a hinge-binding motif, a key interaction in kinase inhibition. semanticscholar.orgtandfonline.com

In a study of 3-chloro-6-nitro-1H-indazole derivatives targeting trypanothione reductase, molecular docking revealed key interactions within the enzyme's active site. tandfonline.comnih.gov These studies, along with experimental validation, confirm that specific substitutions on the indazole ring can significantly enhance binding affinity through hydrophobic and hydrogen-bonding interactions. tandfonline.comnih.gov Similarly, docking studies of other indazole compounds against Mitogen-Activated Protein Kinase 1 (MAPK1) have shown a strong affinity, suggesting their potential as anti-cancer agents through favorable interactions with amino acid residues in the active site. mdpi.com

| Indazole Derivative Class | Protein Target | Key Interactions Observed | Therapeutic Implication |

|---|---|---|---|

| 3-Chloro-6-nitro-1H-indazole derivatives | Trypanothione Reductase (TryR) | Hydrophobic interactions and hydrogen bonds with active site amino acids. tandfonline.comnih.gov | Antileishmanial |

| Indazole-sulfonamide derivatives | MAPK1 | Strong affinity and favorable interactions within the active site. mdpi.com | Anticancer |

| 1H-indazole-3-amine derivatives | Tyrosine Kinase | Effective binding with the hinge region of the kinase. semanticscholar.org | Anticancer |

| Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] | Human Serum Albumin (HSA) | Initial hydrophobic interactions followed by covalent binding to His residues. acs.org | Drug Transport/Delivery |

Advanced Drug Delivery Systems